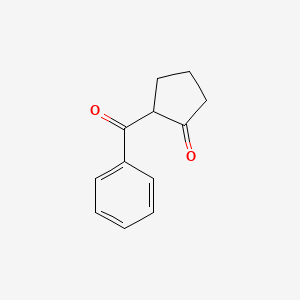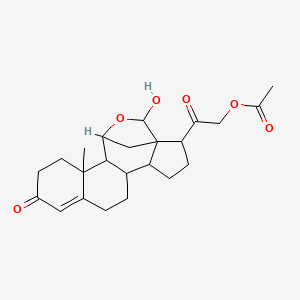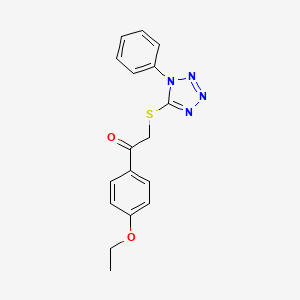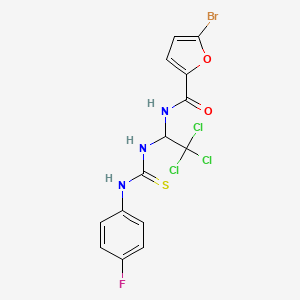
2-Benzoylcyclopentan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Benzoylcyclopentan-1-one is an organic compound with the molecular formula C12H12O2 It is a derivative of cyclopentanone, where a benzoyl group is attached to the second carbon of the cyclopentanone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Benzoylcyclopentan-1-one can be synthesized through several methods. One common synthetic route involves the Friedel-Crafts acylation of cyclopentanone with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar Friedel-Crafts acylation reactions but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and advanced purification techniques might be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-Benzoylcyclopentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group, forming alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzoyl group or the cyclopentanone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are employed under various conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Substituted benzoylcyclopentanones, depending on the nature of the substituent.
Applications De Recherche Scientifique
2-Benzoylcyclopentan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways involving ketones and benzoyl groups.
Industry: Used in the production of fine chemicals, pharmaceuticals, and agrochemicals. Its derivatives may have applications as flavoring agents, fragrances, or in material science.
Mécanisme D'action
The mechanism of action of 2-Benzoylcyclopentan-1-one depends on its specific application. In chemical reactions, the benzoyl group can act as an electrophile, participating in various substitution and addition reactions. The cyclopentanone ring provides a reactive site for nucleophilic attack, facilitating ring-opening or ring-expansion reactions. In biological systems, the compound may interact with enzymes or receptors, influencing metabolic pathways or signaling processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopentanone: The parent compound, lacking the benzoyl group.
Benzoylacetone: A similar compound with a different carbonyl group arrangement.
2-Acetylcyclopentanone: Another derivative of cyclopentanone with an acetyl group instead of a benzoyl group.
Uniqueness
2-Benzoylcyclopentan-1-one is unique due to the presence of both a benzoyl group and a cyclopentanone ring. This combination imparts distinct reactivity and properties, making it valuable for specific synthetic applications and research studies. Its ability to undergo diverse chemical reactions and its potential biological activities further distinguish it from similar compounds.
Propriétés
Numéro CAS |
36150-58-0 |
|---|---|
Formule moléculaire |
C12H12O2 |
Poids moléculaire |
188.22 g/mol |
Nom IUPAC |
2-benzoylcyclopentan-1-one |
InChI |
InChI=1S/C12H12O2/c13-11-8-4-7-10(11)12(14)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2 |
Clé InChI |
NUVLMANGYIEORM-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C(=O)C1)C(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-[(E)-(4-chlorophenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide](/img/structure/B15081113.png)





![2-phenyl-N-[2,2,2-trichloro-1-(3-nitroanilino)ethyl]acetamide](/img/structure/B15081159.png)
![5-(4-Bromophenyl)-2-(3,4-dimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B15081165.png)
![N'-[(1E)-1-(4-ethoxyphenyl)ethylidene]-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B15081168.png)


![4-(4-methylphenyl)-N-[(3-methyl-2-thienyl)methylene]-1-piperazinamine](/img/structure/B15081180.png)

